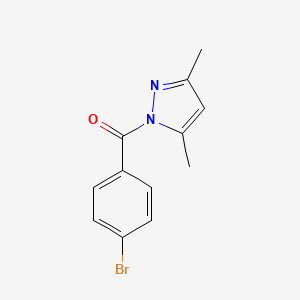
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole is a synthetic compound that has gained attention in scientific research due to its potential as a pharmacological agent. This compound is a member of the pyrazole family and has been studied for its ability to modulate biological pathways.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves its ability to modulate biological pathways and inhibit enzyme activity. This compound has been shown to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Additionally, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to modulate the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to have biochemical and physiological effects in scientific research studies. This compound has been shown to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Additionally, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been shown to modulate the NF-κB pathway, which is involved in inflammation and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole in lab experiments include its ability to modulate biological pathways and inhibit enzyme activity. This compound has been shown to have potential as a pharmacological agent for the treatment of cancer and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole. These include further studies to determine its safety and efficacy as a pharmacological agent, investigation of its potential as a photosensitizer in photodynamic therapy for cancer, and exploration of its potential as a modulator of other biological pathways. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic purposes.
Synthesemethoden
The synthesis of 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole involves the reaction of 4-bromobenzoyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. This reaction yields the desired compound in good yield and purity. The synthesis method has been optimized to produce large quantities of the compound for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been studied for its potential as a pharmacological agent. It has been shown to modulate biological pathways such as the NF-κB pathway, which is involved in inflammation and cancer. This compound has also been studied for its ability to inhibit the activity of enzymes such as HDAC6, which is involved in cancer and neurodegenerative diseases. Furthermore, 1-(4-bromobenzoyl)-3,5-dimethyl-1H-pyrazole has been investigated for its potential as a photosensitizer in photodynamic therapy for cancer.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c1-8-7-9(2)15(14-8)12(16)10-3-5-11(13)6-4-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOCNWFJSMLHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C(=O)C2=CC=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)
![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)
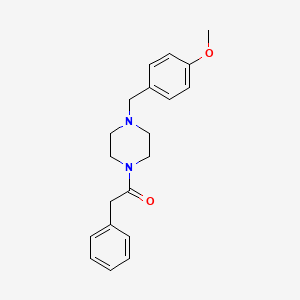
![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)
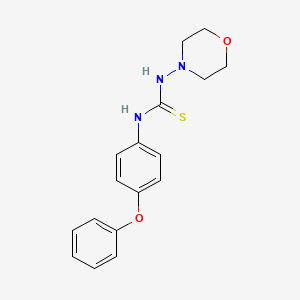
![1-(2-fluorobenzyl)-2-[(2-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5698302.png)
![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)
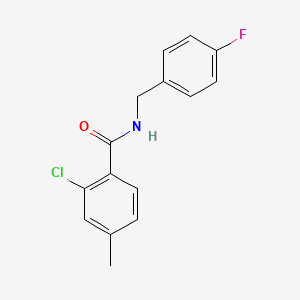
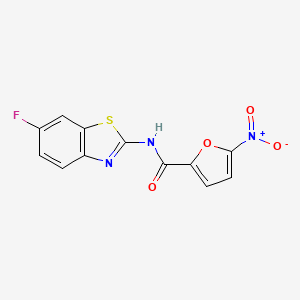
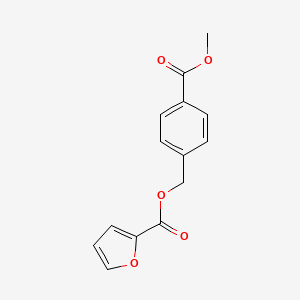
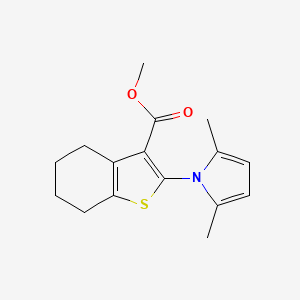
![4-[3-(2-methoxyphenyl)acryloyl]morpholine](/img/structure/B5698360.png)